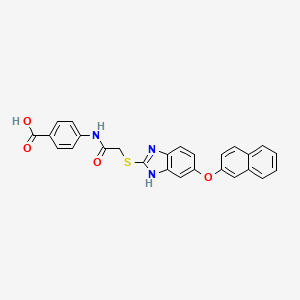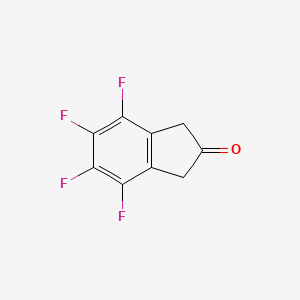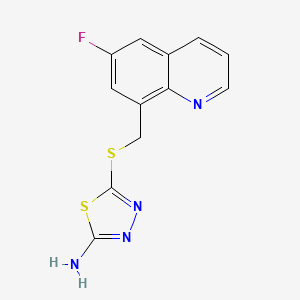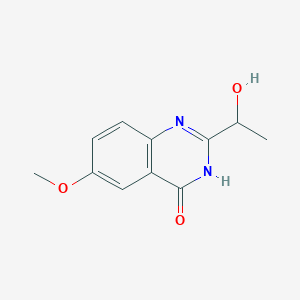
2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative with a hydroxyethyl group at the 2-position and a methoxy group at the 6-position. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one typically involves the reaction of 6-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(1-oxoethyl)-6-methoxyquinazolin-4(3H)-one.
Reduction: Formation of 2-(1-aminoethyl)-6-methoxyquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
- 2-(1-Hydroxyethyl)-phenanthrene
- 9-(1-Hydroxyethyl)-phenanthrene
- 3-(2,2,2-Trichloro-1-hydroxyethyl)imidazo[1,2-a]benzimidazole
Uniqueness
2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
2-(1-hydroxyethyl)-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O3/c1-6(14)10-12-9-4-3-7(16-2)5-8(9)11(15)13-10/h3-6,14H,1-2H3,(H,12,13,15) |
InChI 键 |
PUEBNGFWMKHCNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=C(C=C(C=C2)OC)C(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


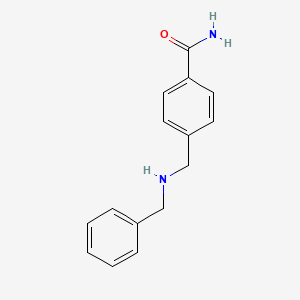
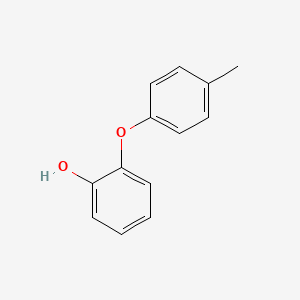


![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)


![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
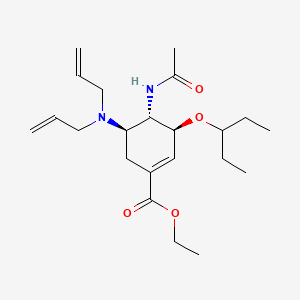
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
